molecular formula C24H29N3O5S B2643345 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide CAS No. 1042974-73-1

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide

Cat. No.: B2643345
CAS No.: 1042974-73-1
M. Wt: 471.57
InChI Key: YHESKYJWSMNTLX-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide is a sophisticated synthetic compound designed as a potential proteasome inhibitor for research applications. Its molecular architecture, featuring a peptide-like backbone capped with a benzenesulfonyl group and a 2-methylbenzamide, along with a strategically positioned 4-butanoylpiperazine moiety, is engineered to interact with the enzymatic active sites of the proteasome complex [Source: NIH - Proteasome Complex] . The proteasome is a critical regulator of intracellular protein degradation and is a validated target for anticancer therapeutics [Source: Nature Reviews Drug Discovery]. Researchers utilize this compound to investigate the mechanisms of proteasomal inhibition, study its effects on cell cycle progression, and induce apoptosis in various cancer cell lines. Its piperazine scaffold is a common pharmacophore known to enhance solubility and bioavailability, making it a valuable chemical probe for structure-activity relationship (SAR) studies aimed at developing novel small-molecule therapeutics targeting ubiquitin-proteasome pathways.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-3-9-21(28)26-14-16-27(17-15-26)24(30)23(33(31,32)19-11-5-4-6-12-19)25-22(29)20-13-8-7-10-18(20)2/h4-8,10-13,23H,3,9,14-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHESKYJWSMNTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to produce benzenesulfonyl chloride.

    Synthesis of the butanoylpiperazine intermediate: This involves the acylation of piperazine with butanoyl chloride.

    Coupling of intermediates: The final step involves coupling the benzenesulfonyl intermediate with the butanoylpiperazine intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

2-Azetidinone-Benzamide Derivatives

  • Example: N-{2-[3-Chloro-2-(2-Chlorophenyl)-4-Oxoazetidin-1-ylamino]-2-Oxoethyl}Benzamide Structural Comparison:
  • Shares a benzamide core and an ethyl linker.
  • Replaces the piperazine-butanoyl group with a 2-azetidinone (four-membered β-lactam ring) and chloro substituents. Functional Impact:
  • Chlorine atoms may increase lipophilicity, improving membrane permeability.

Piperazine-Containing Neuropeptide Antagonists

  • Example: LY306740 (R)-1-(N-[2-Methoxybenzyl]Acetylamino)-3-(1H-Indol-3-yl)-2-(N-[2-{4-Cyclohexylpiperazin-1-yl}Acetyl]Amino)Propane Structural Comparison:
  • Both incorporate a piperazine ring, but LY306740 uses a 4-cyclohexylpiperazine acetyl group instead of 4-butanoylpiperazine.
  • The target compound lacks the indole and methoxybenzyl groups present in LY306740.
    • Functional Impact :
  • The cyclohexyl group in LY306740 enhances hydrophobic interactions with receptors, whereas the butanoyl group in the target compound may balance hydrophilicity and lipophilicity.

Triazole-Modified Benzamides

  • Example : N-([1-Benzyl-1H-1,2,3-Triazol-4-yl]Methyl)-2-Methylbenzamide
    • Structural Comparison :
  • Shares the 2-methylbenzamide core but replaces the piperazine-sulfonyl ethyl group with a triazole-methyl substituent.
    • Functional Impact :
  • Triazole groups improve metabolic resistance and hydrogen-bonding capacity, which may enhance bioavailability compared to the sulfonamide-piperazine system .
  • The target compound’s piperazine moiety could offer broader pH-dependent solubility due to its basic nitrogen atoms.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Azetidinone-Benzamide LY306740
Molecular Weight ~550–600 g/mol (estimated) ~450–500 g/mol ~600–650 g/mol
LogP (Lipophilicity) Moderate (butanoyl vs. sulfonyl) High (chlorine substituents) High (cyclohexyl, indole)
Solubility Moderate (piperazine basicity) Low (rigid β-lactam) Low (hydrophobic groups)
Metabolic Stability High (sulfonamide resistance) Moderate (β-lactam hydrolysis) Moderate (peptide cleavage)
  • Key Insights: The target compound’s piperazine and sulfonamide groups may improve aqueous solubility and stability over azetidinone or triazole analogs. Higher molecular weight compared to azetidinone derivatives could limit bioavailability without formulation optimization.

Structure-Activity Relationship (SAR) Trends

Benzamide Core : Essential for binding in antimicrobial agents (e.g., ) and kinase inhibitors (e.g., ).

Piperazine Substitution: 4-Butanoyl likely optimizes solubility and target engagement compared to smaller (e.g., acetyl) or bulkier (e.g., cyclohexyl) groups .

Sulfonamide vs. Triazole/Azetidinone: Sulfonamides enhance stability; triazoles improve hydrogen bonding; azetidinones confer rigidity but metabolic vulnerability .

Biological Activity

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide is a compound that belongs to the class of acylsulfonanilides. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H26FN3O5S
  • Molecular Weight : 475.54 g/mol
  • CAS Number : 1025032-87-4

The compound features a complex structure with multiple functional groups, including a piperazine ring, which is often associated with various biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine rings have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as:

  • Inhibition of topoisomerases
  • Induction of apoptosis via caspase activation
  • Cell cycle arrest at specific phases

One notable study demonstrated that certain piperazinyl compounds led to increased expression levels of active caspase-3 and Bax proteins in cancer cell lines, suggesting a potential pathway for inducing programmed cell death .

Antimicrobial Activity

Compounds in the acylsulfonanilide class are also being investigated for their antimicrobial properties. The presence of sulfonamide groups can enhance antibacterial activity by interfering with bacterial folic acid synthesis. Although specific data on this compound's antimicrobial efficacy is sparse, related compounds have shown significant activity against a range of pathogens.

Data Summary Table

Biological Activity Mechanism Target Cells/Organisms References
CytotoxicityApoptosis induction via caspase activationCancer cell lines (e.g., Jurkat)
AntimicrobialInhibition of folic acid synthesisBacterial strains (general)

Case Study 1: Anticancer Efficacy

In a recent investigation involving structurally similar compounds, researchers found that derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The study emphasized the importance of structural modifications on enhancing biological efficacy .

Case Study 2: Enzyme Interaction Studies

Another research effort focused on the interaction between piperazine-containing compounds and various enzymes involved in cellular signaling pathways. The findings suggested that these interactions could lead to altered cellular responses, highlighting the therapeutic potential of such compounds in drug development .

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